Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-methylthiazole-5-carboxylate
Description
Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-methylthiazole-5-carboxylate is a thiazole-based compound featuring a 4-methylthiazole-5-carboxylate core linked to a 4-(2,5-dioxopyrrolidin-1-yl)benzamido group. The ethyl ester group enhances solubility in organic solvents, while the dioxopyrrolidin substituent may influence binding interactions in biological systems.
Properties
IUPAC Name |
ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-3-26-17(25)15-10(2)19-18(27-15)20-16(24)11-4-6-12(7-5-11)21-13(22)8-9-14(21)23/h4-7H,3,8-9H2,1-2H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRUDMCBAGUYKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Benzamido Group: The benzamido group can be introduced via an amide coupling reaction using benzoyl chloride and an appropriate amine.
Attachment of the Pyrrolidinone Moiety: The pyrrolidinone moiety can be attached through a nucleophilic substitution reaction, where a suitable pyrrolidinone derivative reacts with the benzamido-thiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzamido or thiazole moieties, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nucleophiles like amines (NH₃) or thiols (RSH) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-methylthiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-methylthiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Solubility and Stability:
- Ester vs. Carboxylic Acid Derivatives : While the target compound retains an ethyl ester (enhancing lipophilicity), analogs like 17–19 (carboxylic acids) in exhibit higher polarity, impacting bioavailability and excretion profiles.
- Fluorescence Probes: The ESIPT-active probe NL-AC shares a thiazole-carboxylate core with the target compound but replaces the pyrrolidinone with an acryloyloxy group, enabling ratiometric detection of biothiols. This highlights how minor substituent changes can pivot applications from medicinal chemistry to sensing.
Biological Activity
Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-methylthiazole-5-carboxylate is a synthetic compound with a complex structure that shows promise in various biological applications, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a thiazole ring , a benzamido group , and a pyrrolidinone moiety , contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 320.37 g/mol .
Anticonvulsant Potential
Preliminary studies indicate that this compound may have anticonvulsant properties. This is particularly relevant in the field of neuropharmacology, where it is being investigated for its ability to modulate neuronal activity and prevent seizure episodes.
The biological activity of this compound may be attributed to its interaction with specific enzymes and receptors. The thiazole ring is believed to play a critical role in these interactions, potentially fitting into enzyme active sites and affecting their function. The benzamido group can form hydrogen bonds with amino acid residues in proteins, influencing their activity . However, specific mechanisms remain under investigation, and detailed pathways are yet to be fully elucidated.
Synthesis Methods
The synthesis of this compound involves several key steps:
- Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis method.
- Introduction of the Benzamido Group : Achieved through an amide coupling reaction between 4-aminobenzoic acid and 2,5-dioxopyrrolidin-1-yl chloride.
- Esterification : The final step involves esterification with ethanol under acidic conditions.
In Vitro Studies
Several studies have explored the cytotoxic effects of compounds related to this compound against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant tumor growth inhibition properties when tested against human cancer cells .
Antimicrobial Activity
While specific data on the antimicrobial activity of this compound is limited, related compounds have shown promising results against various bacterial strains, suggesting potential for further exploration in this area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
